molecular formula C9H20O B041252 Nonan-1-ol CAS No. 143-08-8

Nonan-1-ol

Cat. No.: B041252
CAS No.: 143-08-8
M. Wt: 144.25 g/mol
InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Nonanol primarily targets the fungus Aspergillus flavus . Aspergillus flavus is a common saprotrophic fungus that can cause spoilage in postharvest cereal grains .

Mode of Action

1-Nonanol interacts with Aspergillus flavus by disrupting cell membrane integrity and mitochondrial function . This disruption leads to changes in the fungus’s growth and development .

Biochemical Pathways

1-Nonanol affects several biochemical pathways in Aspergillus flavus. These include the tricarboxylic acid cycle, amino acid biosynthesis, protein degradation and absorption, aminoacyl-tRNA biosynthesis, and mineral absorption . The compound also interacts with ABC transporters .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight and structure , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 1-Nonanol results in the inhibition of Aspergillus flavus growth . This is evidenced by the leakage of intracellular electrolytes, decreased succinate dehydrogenase, mitochondrial dehydrogenase, and ATPase activity, and the accumulation of reactive oxygen species . It is speculated that 1-Nonanol might induce apoptosis of Aspergillus flavus mycelia .

Action Environment

The action of 1-Nonanol is influenced by environmental factors. For instance, in simulated grain storage experiments, 1-Nonanol vapor, at a concentration of 264 μL/L, completely inhibited Aspergillus flavus growth in wheat, corn, and paddy grain with an 18% moisture content .

Biochemical Analysis

Biochemical Properties

1-Nonanol has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the growth of Aspergillus flavus, a common saprotrophic fungus . The antifungal mechanism of 1-Nonanol against A. flavus involves the disruption of cell membrane integrity and mitochondrial function .

Cellular Effects

1-Nonanol has significant effects on various types of cells and cellular processes. For example, it has been shown to distort the morphology of A. flavus spores . It also induces phosphatidylserine eversion and increases membrane permeability of A. flavus spores . Furthermore, 1-Nonanol treatment causes hyperpolarization of mitochondrial membrane potential and accumulation of reactive oxygen species in A. flavus spores .

Molecular Mechanism

At the molecular level, 1-Nonanol exerts its effects through several mechanisms. It affects the expression of genes related to membrane damage, oxidative phosphorylation, blockage of DNA replication, and autophagy in A. flavus spores . Additionally, it decreases intracellular adenosine triphosphate content, reduces mitochondrial ATPase activity, accumulates hydrogen peroxide and superoxide anions, and increases catalase and superoxide dismutase enzyme activities .

Metabolic Pathways

1-Nonanol is involved in several metabolic pathways. Metabolomic analysis identified 135 metabolites whose expression was significantly different between 1-Nonanol-treated and untreated A. flavus . These metabolites were involved in the tricarboxylic acid cycle, amino acid biosynthesis, protein degradation and absorption, aminoacyl-tRNA biosynthesis, mineral absorption, and in interactions with ABC transporters .

Comparison with Similar Compounds

. Similar compounds include:

    Octanol: An eight-carbon fatty alcohol with similar properties and uses.

    Decanol: A ten-carbon fatty alcohol with a higher boiling point and different applications.

    Hexanol: A six-carbon fatty alcohol with a lower boiling point and different odor characteristics.

Nonan-1-ol is unique due to its specific chain length and its use in the manufacture of artificial lemon oil and other esters for perfumery and flavors .

Properties

IUPAC Name

nonan-1-ol
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InChI

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
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InChI Key

ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCO
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Molecular Formula

C9H20O
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DSSTOX Substance ID

DTXSID6022008
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Molecular Weight

144.25 g/mol
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Physical Description

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (USCG, 1999), 74 °C, 165 °F
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Solubility

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol)
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Density

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830
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Vapor Pressure

0.02 [mmHg], 0.3 [mmHg]
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Mechanism of Action

... Intermediate-chain alcohols (pentanol to octanol) caused channel currents to fluctuate between the fully open and closed state level so that openings occurred in bursts interrupted by brief gaps ... The number of gaps within a burst was dependent on alcohol concentration whereas gap duration was independent of concentration but increased with increasing chain length of the alcohol up to octanol. Nonanol and decanol reduced the mean duration of bursts of openings but did not cause an increase in the number of short closed intervals within a burst. Beyond decanol there was a decline in the ability of the n-alcohols to affect channel function. A saturated solution of undecanol (0.07 mM) reduced the mean open time by 33 + or - 17%, whereas a saturated solution of dodecanol had no significant effect. The current integral per burst was reduced by all the n-alcohols between pentanol and undecanol. The IC50s were as follows: hexanol, 0.53 + or - 0.14 mM; heptanol, 0.097 + or - 0.02 mM; octanol, 0.04 mM and nonanol, 0.16 + or - 0.035 mM ... Blocking rate constants (k+B) for pentanol through to nonanol were calculated to be between 2.8 and 5.7 X 10(6) /M/sec ... Equilibrium dissociation constants (KD), calculated from the blocking and unblocking rate constants (KD = k-B/k+B), decreased with increasing chain length from 8 mM for pentanol to 0.15 mM for octanol. The standard free energy per methylene group for adsorption to the site of action was calculated to be about -3.3 kJ/mol.
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Color/Form

Colorless to yellowish liquid

CAS No.

143-08-8, 28473-21-4
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Melting Point

23 °F (USCG, 1999), -5 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.
[Compound]
Name
mixture
Quantity
1.07 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Name
isononynol
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
0.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of Nonan-1-ol?

A1: this compound has the molecular formula C9H20O and a molecular weight of 144.26 g/mol.

Q2: What are the typical spectroscopic characteristics of this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic data, this compound, being a primary alcohol, would exhibit characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). For instance, a broad peak around 3300 cm−1 in IR would indicate the presence of the -OH group.

Q3: Is this compound miscible with all solvents?

A3: No, this compound exhibits partial miscibility with certain solvents. For example, studies have shown that it forms binary mixtures with upper critical solution temperatures (UCST) when combined with ionic liquids like 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide (C6mimNTf2). [] The miscibility is influenced by factors such as temperature and the chain length of the other component.

Q4: What applications utilize the mixing behavior of this compound?

A4: The varying miscibility of this compound with solvents like esters, alcohols, and ketones makes it valuable in separation processes, particularly in reactive extraction. [, , , , , ] For instance, it has been explored as a diluent in the extraction of organic acids like levulinic acid and glutaric acid using extractants like Amberlite LA-2 and trioctylmethyl ammonium chloride. [, , , ]

Q5: Does the chain length of alcohols influence their interaction with this compound?

A5: Yes, research indicates a relationship between the alkyl chain length of alcohols and their interaction with this compound. Studies on binary mixtures of this compound with different 1-alkanols have shown that the excess molar volumes tend to become more positive as the hydrocarbon chain of the alkanol increases. [] This suggests a potential influence of chain length on the intermolecular interactions and packing efficiency within the mixture.

Q6: How does the addition of this compound affect the properties of surfactant solutions?

A6: Research on the micellization of sodium dodecylbenzene sulfonate (SDBS) in the presence of this compound reveals its impact on surfactant solutions. [] The study determined critical micelle concentrations (cmc) and thermodynamic parameters of micellization, indicating that the presence of this compound can influence the self-assembly behavior of surfactants in solution.

Q7: Does this compound itself act as a catalyst?

A7: The provided research does not focus on this compound as a catalyst. Its applications primarily revolve around its solvent properties and its role in reactive extraction processes.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has been utilized in understanding the behavior of this compound. For instance, quantum-chemistry computer simulations were used to investigate the temperature-induced evolution of cluster structures in this compound. [] These simulations helped elucidate the changes in molecular organization as the compound undergoes phase transitions.

Q9: Are there predictive models for this compound's behavior?

A9: Researchers have developed models to predict certain properties of this compound and related compounds. The Linear Solvation Energy Relationship (LSER) model, for instance, has been used to correlate and predict partition coefficients of various solutes, including this compound, from water to different 1-alkanols. [] This model helps understand the factors influencing the partitioning behavior of this compound in different solvent environments.

Q10: How do structural modifications of this compound affect its properties?

A10: While specific SAR studies on this compound weren't detailed in the provided research, it is known that modifying the alcohol's chain length can influence its physicochemical properties such as boiling point, melting point, and solubility.

Q11: What is known about the stability of this compound?

A11: The provided abstracts do not focus on the degradation pathways or specific stability concerns of this compound.

Q12: What are the known toxicological effects of this compound?

A12: The research papers provided do not primarily focus on the toxicological profile of this compound.

Q13: What is the environmental fate of this compound?

A13: The provided research does not cover the degradation or ecotoxicological impacts of this compound.

Q14: How is this compound typically quantified in research settings?

A14: Gas Chromatography (GC), often coupled with techniques like Mass Spectrometry (GC-MS), appears to be a common method for analyzing this compound, especially in studies investigating volatile organic compounds. [, ] This technique allows for separation and identification of this compound within complex mixtures.

Q15: Has this compound been implicated in any biological systems?

A16: Yes, a study identified this compound as a constituent in the volatile extractive, slaterol, produced by the terrestrial slater, Porcellio scaber. [] This finding suggests a potential role of this compound in the chemical ecology of this organism.

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